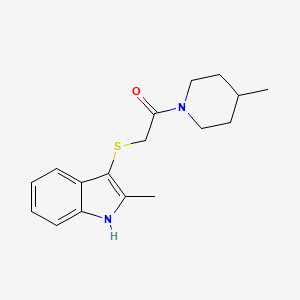

![molecular formula C15H17N5O3 B2875751 N-(2-甲氧基乙基)-4-氧代-8-苯基-4,6,7,8-四氢咪唑并[2,1-c][1,2,4]三嗪-3-甲酰胺 CAS No. 946229-02-3](/img/structure/B2875751.png)

N-(2-甲氧基乙基)-4-氧代-8-苯基-4,6,7,8-四氢咪唑并[2,1-c][1,2,4]三嗪-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

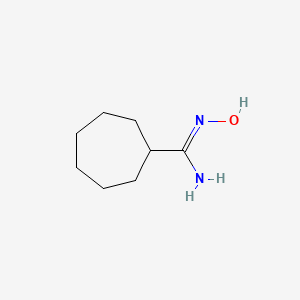

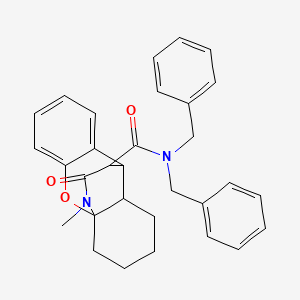

This compound is a derivative of 1,2,4-triazole . Triazoles are a class of organic compounds that have diverse biological activities, including anti-microbial, anti-proliferative, sedative, anti-convulsant, and anti-inflammatory actions .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the preparation of amides directly from esters and amines under mild, neutral conditions with the liberation of alcohol as a by-product . Both primary and secondary aliphatic and aromatic amines can be utilized . This synthesis process is environmentally benign and proceeds under microwave conditions .Molecular Structure Analysis

The molecular structure of this compound is based on the 1,2,4-triazole core, which is a five-membered ring structure containing three nitrogen atoms . The specific compound you mentioned also contains additional functional groups, including a carboxamide group.科学研究应用

合成和抗肿瘤活性

研究已经探索了源自相关化学结构的新化合物的合成,显示出潜在的抗肿瘤活性。例如,关于合成和与多菌灵相关的杂环化合物的抗肿瘤活性的研究表明,某些衍生物对胰腺肿瘤细胞表现出活性,突出了开发新的抗癌药物的潜力 (Remers 等人,2015)。类似地,已经研究了树状三聚氰胺核复合物的合成,以了解它们的磁行为和潜在的治疗应用 (Uysal 和 Koc,2010)。

环氧合酶抑制和抗炎活性

已经评估了从相关结构合成的化合物的环氧合酶抑制和抗炎活性。一项研究证明了新型苯并二呋喃基和三嗪衍生物的合成,揭示了它们作为 COX-1/COX-2 抑制剂的潜力,具有显着的镇痛和抗炎活性 (Abu‐Hashem 等人,2020)。

抗氧化和抗增殖特性

基于苯甲酰胺的 5-氨基吡唑及其稠合杂环化合物的合成新途径显示出显着的抗病毒活性,包括抗禽流感病毒活性。这表明基于感兴趣的化学骨架开发新型抗病毒剂的潜力 (Hebishy 等人,2020)。此外,带有苯并咪唑部分的新型 1,2,4-三嗪衍生物的合成和表征显示出抗癌和抗糖尿病活性,进一步说明了这些化合物在药物化学中的广泛适用性 (陈晓宇,2012)。

作用机制

Target of Action

The compound N-(2-methoxyethyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is known to target kinases . Kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, metabolism, and differentiation . They function by phosphorylating proteins, which can activate or deactivate these proteins, thereby influencing their function .

Mode of Action

The compound acts as a kinase inhibitor . It binds to the kinase enzyme, preventing it from phosphorylating other proteins . This can disrupt the normal functioning of the cell, leading to various effects depending on the specific kinase targeted . For instance, inhibiting a kinase involved in cell growth could potentially slow or stop the growth of cancer cells .

Biochemical Pathways

The compound’s action on kinases affects various biochemical pathways. Kinases are involved in numerous signaling pathways that regulate cell functions . By inhibiting these kinases, the compound can disrupt these pathways, leading to changes in cell behavior . The exact pathways affected would depend on the specific kinases targeted by the compound .

Pharmacokinetics

Like other kinase inhibitors, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized by the liver, and excreted in the urine . The compound’s bioavailability, or the proportion of the drug that enters the circulation and can have an active effect, would depend on factors such as its formulation and the route of administration .

Result of Action

The result of the compound’s action would depend on the specific kinases it targets. For instance, if it targets kinases involved in cell growth, it could potentially slow or stop the growth of cancer cells . This could lead to a reduction in the size of tumors and potentially improve the prognosis for patients with cancer .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These could include the pH and temperature of the body, the presence of other drugs or substances, and the patient’s overall health status . For instance, certain health conditions or medications could affect the body’s ability to absorb, distribute, metabolize, or excrete the compound, thereby influencing its effectiveness .

属性

IUPAC Name |

N-(2-methoxyethyl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3/c1-23-10-7-16-13(21)12-14(22)20-9-8-19(15(20)18-17-12)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPPVAYOMJTNMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

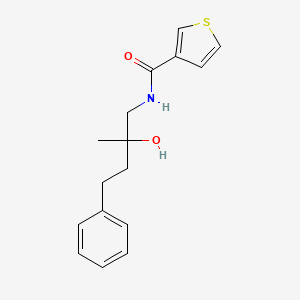

![2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide](/img/structure/B2875673.png)

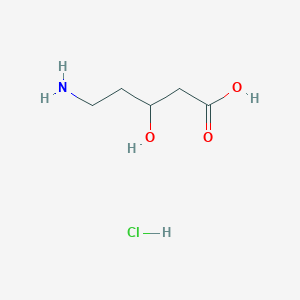

![2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole](/img/structure/B2875675.png)

![(E)-N'-{7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2875679.png)

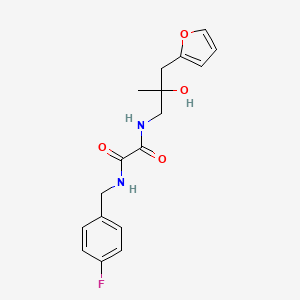

![(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2875680.png)

![3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B2875687.png)